molecular formula C9H11IN2O B1306204 4-(5-Iodopyridin-2-yl)morpholine CAS No. 470463-42-4

4-(5-Iodopyridin-2-yl)morpholine

Cat. No. B1306204
M. Wt: 290.1 g/mol
InChI Key: RBMHFKCAFPUVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(5-Iodopyridin-2-yl)morpholine" is not directly mentioned in the provided papers. However, morpholine and its derivatives are a common theme across several studies, indicating the importance of morpholine-based structures in various chemical applications. Morpholine derivatives have been synthesized and studied for their structural properties, interactions, and potential applications in fields such as semiconductor technology and as intermediates for biologically active compounds .

Synthesis Analysis

The synthesis of morpholine derivatives is a multi-step process involving various chemical reactions such as condensation, nucleophilic substitution, and rearrangement reactions. For instance, a novel morpholinomethyl derivative was synthesized and structurally elucidated using spectroscopic methods and density functional theory (DFT) calculations . Similarly, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . These studies demonstrate the complexity and precision required in the synthesis of morpholine derivatives.

Molecular Structure Analysis

The molecular structures of morpholine derivatives have been determined using various spectroscopic techniques and computational methods. For example, the crystal structure of a morpholinopyrrole derivative was determined by X-ray diffraction analysis . DFT studies have been used to elucidate the structure of a morpholinomethyl derivative and to calculate properties such as polarizability and hyperpolarizabilities . These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

Morpholine derivatives undergo a variety of chemical reactions, which can lead to the formation of new compounds with different properties. For instance, the interaction of morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to the formation of different products depending on the substituents present on the oxazole ring . The pyrolysis of 4-aryl-5-morpholino-v-triazolines resulted in the formation of morpholinopyrroles, demonstrating the potential for unexpected reaction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The semiconductor nature and third-order nonlinear optical (NLO) activities of hybrid polymeric iodoplumbates constructed from morpholine derivatives have been detected, indicating their potential in electronic applications . The thermal behavior and nonlinear optical properties of a morpholinomethyl derivative were analyzed, showing its promise as a future NLO material . These properties are essential for the development of new materials with specific functionalities.

Scientific Research Applications

Pharmacophore for PI3K and PIKKs Inhibition

  • 4-(Pyrimidin-4-yl)morpholines, including derivatives like 4-(5-Iodopyridin-2-yl)morpholine, are recognized as privileged pharmacophores for the inhibition of PI3K and PIKKs. This inhibition is crucial due to the morpholine oxygen's role in forming key hydrogen bonding interactions and conveying selectivity over the broader kinome. These morpholine derivatives are valuable as kinase hinge binders due to their ability to adopt a co-planar conformation with an adjacent aromatic core, a feature enhanced by the morpholine nitrogen's non-bonding pair of electrons interacting with the electron-deficient pyrimidine π-system (Hobbs et al., 2019).

Selective Suzuki-Miyaura Cross-Coupling Reaction

  • 4-(5-Iodopyridin-2-yl)morpholine has been studied in the context of selective Suzuki-Miyaura cross-coupling reactions, particularly in synthesizing 8-aryl-substituted morpholines as intermediates of potential PI3K inhibitors. The selectivity of this reaction is highly dependent on various factors like the nature of the palladium catalyst, solvent, base, and temperature. This selective cross-coupling is significant in producing a variety of aryl and heteroaryl boronic acids coupled in high yield and selectivity (Chen, Yang, & Xie, 2009).

Palladium-Catalysed Aminocarbonylation

  • The compound has been involved in palladium-catalysed aminocarbonylation reactions. Such reactions are crucial in forming amides and amination products, providing insights into the mechanistic details of aminocarbonylation. The reactivity of 4-(5-Iodopyridin-2-yl)morpholine in such contexts is indicative of its versatility in synthesizing a range of biologically relevant compounds (Takács et al., 2012).

Inhibitors of Phosphoinositide 3-Kinase

  • Derivatives of 4-(5-Iodopyridin-2-yl)morpholine have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This makes them valuable in the study of compounds for potential use in xenograft models of tumor growth. The structure-activity relationship data from such studies demonstrate the utility of these compounds in therapeutic applications (Alexander et al., 2008).

Safety And Hazards

“4-(5-Iodopyridin-2-yl)morpholine” is classified as Acute Tox. 4 Oral according to the Hazard Classifications . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(5-iodopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMHFKCAFPUVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383636
Record name 4-(5-Iodopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Iodopyridin-2-yl)morpholine

CAS RN

470463-42-4
Record name 4-(5-Iodopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Iodo-2-pyridyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-iodo pyridine (0.200 g, 0.836 mmol) in morpholine (3.0 mL) was refluxed for 12-15 h. The reaction mass was quenched in ice and the solid obtained was filtered off to afford 0.170 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 3.40 (t, J=4.8 Hz, 4H), 3.67 (t, J=4.5 Hz, 4H), 6.74 (d, J=8.7 Hz, 1H), 7.77-7.81 (m, 1H), 8.28 (s, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared from 2-chloro-5-iodopyridine and morpholine by the method of Example 9 (d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Iodopyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-Iodopyridin-2-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(5-Iodopyridin-2-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(5-Iodopyridin-2-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(5-Iodopyridin-2-yl)morpholine
Reactant of Route 6
4-(5-Iodopyridin-2-yl)morpholine

Citations

For This Compound
3
Citations
MB Johansen, AT Lindhardt - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A copper-catalyzed decarboxylative trifluoromethylation of (hetero)aromatic iodides has been developed. Importantly, this new copper-catalyzed reaction operates in the absence of any …
Number of citations: 11 pubs.rsc.org
Y He, B Han, S Zhu - Organometallics, 2021 - ACS Publications
A terminal-selective migratory hydroarylation of unactivated olefins has been developed though a NiH-catalyzed alkene isomerization–hydroarylation relay process. This sp 3 C–H …
Number of citations: 11 pubs.acs.org
KT O'Brien - 2020 - search.proquest.com
Part 1: This work describes recent advances in Type II Anion Relay Chemistry (ARC), a three-component coupling tactic employing a bifunctional linchpin, developed by the Smith group …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.